
1-(3-Methoxybenzyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxybenzyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O2 It features a cyclopropane ring substituted with a hydroxyl group and a 3-methoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Methoxybenzyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with cyclopropanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of carbenes or carbenoids to form the cyclopropane ring. For example, the reaction of 3-methoxybenzyl diazoacetate with an alkene in the presence of a transition metal catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
1-(3-Methoxybenzyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of substituted benzyl cyclopropanols.
科学的研究の応用
1-(3-Methoxybenzyl)cyclopropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(3-Methoxybenzyl)cyclopropan-1-ol depends on the specific application and reaction. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds with other molecules, while the methoxy group can participate in nucleophilic substitution reactions. The cyclopropane ring can also undergo ring-opening reactions, leading to the formation of new chemical bonds.
類似化合物との比較
1-(3-Methoxybenzyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)cyclopropan-1-ol: Similar structure but with the methoxy group in the para position. This compound may exhibit different reactivity and properties due to the position of the methoxy group.
1-(3-Ethoxybenzyl)cyclopropan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group. The ethoxy group may influence the compound’s reactivity and solubility.
1-(3-Methoxyphenyl)cyclopropan-1-ol: Similar structure but with a phenyl group instead of a benzyl group. The phenyl group may affect the compound’s stability and reactivity.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
1-[(3-methoxyphenyl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)8-11(12)5-6-11/h2-4,7,12H,5-6,8H2,1H3 |
InChIキー |
YIDZHSUUSWLPGI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CC2(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


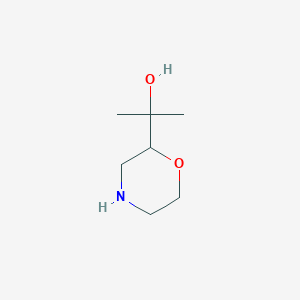
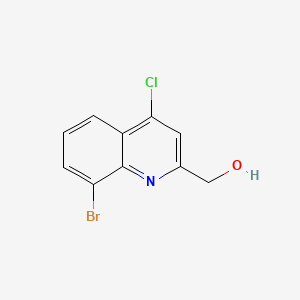
![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)
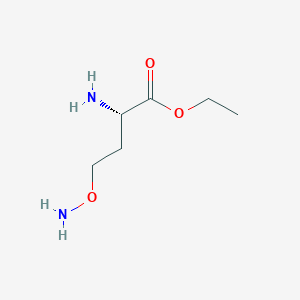
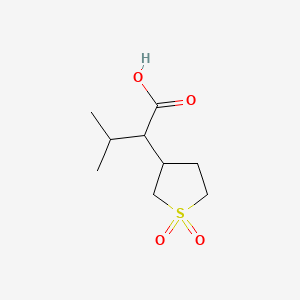
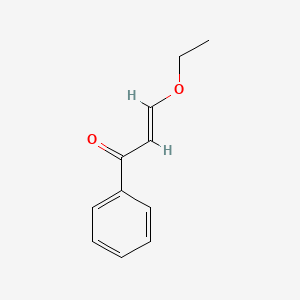
![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
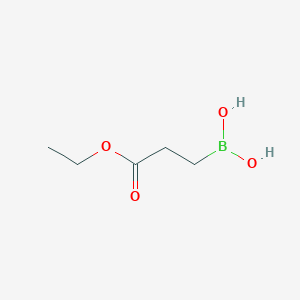
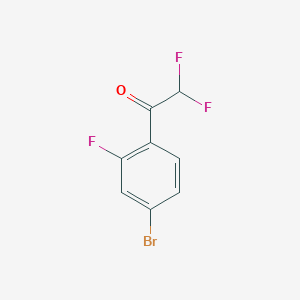
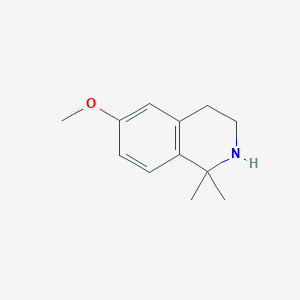

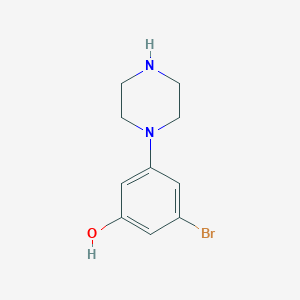
![7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B13560300.png)
